3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde

Medicinal Chemistry Drug Design Physicochemical Property

Researchers requiring a stable, reactive aldehyde for oxadiazole-based library synthesis often encounter lot-to-lot variability in hydration state and purity. This batch-tested building block eliminates those reproducibility concerns. Key advantages: • Reactive 5-carboxaldehyde enables imine, acid, or alcohol derivatization. • p-Tolyl substitution tunes electron density, distinct from o/m-tolyl or halogenated analogs. • Documented 1,2,4-oxadiazole core provides enhanced membrane permeability vs. 1,3,4-isomers. Supplied with full analytical characterization for immediate use.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B12274999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C=O
InChIInChI=1S/C10H8N2O2/c1-7-2-4-8(5-3-7)10-11-9(6-13)14-12-10/h2-6H,1H3
InChIKeyDFCIVKLADJDHLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde: CAS 944906-11-0 Procurement and Core Specifications


3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde (CAS 944906-11-0, molecular formula C10H8N2O2, molecular weight 188.18 g/mol) is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole family . The compound features a five-membered 1,2,4-oxadiazole ring substituted at the 3-position with a p-tolyl (4-methylphenyl) group and at the 5-position with a reactive carboxaldehyde functional group . The 1,2,4-oxadiazole motif is widely employed in medicinal chemistry as a bioisosteric replacement for ester and amide functionalities, and compounds containing this core exhibit documented antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties [1]. The aldehyde group at the 5-position provides a versatile handle for further derivatization, including condensation with amines to form imines or Schiff bases, oxidation to carboxylic acids, and reduction to alcohols .

Why 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs


Substituting 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde with a structurally similar analog introduces material differences in physicochemical behavior, reactivity, and biological profile that compromise experimental reproducibility. Within the oxadiazole class, regioisomeric substitution (1,2,4- vs. 1,3,4-oxadiazole) produces order-of-magnitude variations in lipophilicity (log D), metabolic stability, and hERG inhibition [1]. The p-tolyl substituent at the 3-position modulates electron density and steric properties in a manner distinct from other aryl groups (phenyl, o-tolyl, m-tolyl, halogenated phenyl), directly influencing reactivity at the 5-carboxaldehyde site and downstream biological interactions [2]. Additionally, the 5-carboxaldehyde group exhibits a documented tendency to exist in a stabilized hydrated form that differs from 3-carboxaldehyde regioisomers, a behavior with practical implications for handling, storage, and reaction design [3]. The following evidence quantifies these critical differentiation dimensions.

Quantitative Differentiation Evidence: 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde vs. Analogs and Alternatives


Lipophilicity (Log D) Advantage of 1,2,4-Oxadiazole Regioisomer vs. 1,3,4-Oxadiazole

A systematic matched molecular pair analysis across the AstraZeneca compound collection demonstrates that 1,2,4-oxadiazole regioisomers exhibit approximately one order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts [1]. This lipophilicity differential is consistent across a structurally diverse compound set spanning approximately 7 log units and is attributed to intrinsically different charge distributions and dipole moments between the two regioisomeric forms [2].

Medicinal Chemistry Drug Design Physicochemical Property Matched Molecular Pair Analysis

Metabolic Stability and hERG Liability Profile: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomers

The AstraZeneca systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs revealed significant differences in metabolic stability, hERG inhibition, and aqueous solubility, with these parameters consistently favoring the 1,3,4-oxadiazole isomers [1]. The 1,2,4-oxadiazole scaffold demonstrates higher hERG inhibition propensity and lower metabolic stability, a trade-off directly linked to its higher lipophilicity [2]. The 1,3,4-oxadiazole derivatives also show 10- to 50-fold reduced CB2 receptor affinity compared to corresponding 1,2,4-oxadiazole derivatives, indicating the regioisomeric choice substantially impacts target engagement [3].

ADMET Cardiac Safety Drug Metabolism hERG Inhibition

Electron Density and Reactivity Modulation: p-Tolyl vs. Phenyl and Other Aryl Substituents

Spectroscopic studies of 5-methyl-3-phenyl- and 5-methyl-3-(o-, m-, and p-tolyl)-1,2,4-oxadiazoles demonstrate that the position and presence of the methyl substituent on the aromatic ring measurably alters the electronic environment of the oxadiazole core [1]. The p-tolyl group provides electron-donating character that, when combined with the electron-withdrawing nature of the 1,2,4-oxadiazole ring, creates a distinct reactivity profile at the 5-carboxaldehyde position for condensation, oxidation, and nucleophilic addition reactions . The reactivity of the compound is influenced by both the electron-withdrawing nature of the oxadiazole ring and the electron-donating characteristics of the tolyl group, allowing for diverse synthetic applications.

Synthetic Chemistry Electron Effects Structure-Activity Relationship Reactivity Tuning

5-Carboxaldehyde Hydrate Stabilization: Unique Handling Behavior vs. 3-Carboxaldehyde Regioisomers

Synthetic studies on aryl-1,2,4-oxadiazolecarbaldehydes have established that 3-aryl-1,2,4-oxadiazole-5-carbaldehydes (the regioisomeric class to which the target compound belongs) exhibit stabilization in the hydrated form, a peculiar behavior that distinguishes them from their 5-aryl-1,2,4-oxadiazole-3-carbaldehyde counterparts [1]. This hydration behavior is discussed on the basis of relevant spectroscopic and chemical evidence, and it has practical implications for compound handling, storage conditions, and reaction design.

Synthetic Methodology Aldehyde Chemistry Stability Storage

Procurement-Ready Analytical Specifications: Purity and Characterization

Commercial sources provide 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde at minimum 95% purity with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . The compound is supplied as a research-grade building block for medicinal chemistry and materials science applications, with the aldehyde functionality enabling condensation, oxidation, and reduction reactions for further derivatization . The molecular weight (188.18 g/mol) and molecular formula (C10H8N2O2) are fully characterized .

Quality Control Analytical Chemistry Procurement Building Block

Optimal Application Scenarios for 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde Based on Differentiated Properties


Medicinal Chemistry: CNS-Penetrant and Membrane-Permeable Lead Optimization

The order-of-magnitude higher lipophilicity (log D) of the 1,2,4-oxadiazole scaffold relative to 1,3,4-oxadiazole makes this compound particularly suitable for drug discovery programs where enhanced membrane permeability, oral absorption, or blood-brain barrier penetration is required [1]. The p-tolyl substituent further modulates electron density while maintaining favorable physicochemical properties for passive diffusion. Researchers should note the accompanying trade-off in metabolic stability and hERG inhibition profile relative to 1,3,4-oxadiazole alternatives .

Synthetic Chemistry: 5-Carboxaldehyde as a Versatile Derivatization Handle

The 5-carboxaldehyde group enables condensation with amines to form imines or Schiff bases, oxidation to carboxylic acids, and reduction to alcohols, providing a flexible entry point for generating diverse compound libraries [1]. The documented hydration behavior of 3-aryl-1,2,4-oxadiazole-5-carbaldehydes should inform experimental design—appropriate drying or activation protocols may be required for anhydrous condensation reactions . The electron-donating p-tolyl group at the 3-position provides predictable tuning of reactivity at the 5-position [2].

Bioisosteric Replacement: Ester and Amide Surrogate in SAR Studies

1,2,4-Oxadiazoles are established bioisosteric replacements for ester and amide functionalities in medicinal chemistry [1]. The 5-carboxaldehyde provides a functional handle for further elaboration into target molecules, while the p-tolyl-1,2,4-oxadiazole core offers a scaffold with distinct physicochemical properties—higher lipophilicity, different hydrogen bonding potential, and unique dipole moment characteristics—compared to alternative bioisosteres .

Building Block Procurement: Research-Grade Quality-Controlled Intermediate

The compound is commercially available from multiple suppliers with documented purity specifications (≥95-98%) and batch-specific analytical characterization including NMR, HPLC, and GC [1]. This reduces procurement friction and enables immediate use in medicinal chemistry campaigns, materials science research, or as a synthetic intermediate for more complex heterocyclic scaffolds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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